molecular formula C19H22N2O2 B8179564 1-N-Fmoc-2-methylpropane-1,2-diamine HCl

1-N-Fmoc-2-methylpropane-1,2-diamine HCl

Cat. No.: B8179564
M. Wt: 310.4 g/mol
InChI Key: PVQBYXXJXHQEML-UHFFFAOYSA-N
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Description

1-N-Fmoc-2-methylpropane-1,2-diamine HCl is a protected diamine derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) group on one amine and a methyl-substituted propane backbone. Its molecular formula is C₁₈H₂₁ClN₂O₂, with a molecular weight of 332.8 g/mol . The Fmoc group serves as a temporary protecting group in peptide synthesis, enabling selective deprotection under mild basic conditions. The methyl branch at the C2 position introduces steric hindrance, which may influence reactivity, solubility, and conformational flexibility in synthetic applications. This compound is typically stored at 2–8°C and exhibits environmental hazards, particularly aquatic toxicity, necessitating careful handling .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(2-amino-2-methylpropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-19(2,20)12-21-18(22)23-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,11-12,20H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQBYXXJXHQEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Fmoc Protection of 2-Methylpropane-1,2-diamine

The most widely reported method involves reacting 2-methylpropane-1,2-diamine (CAS 811-93-8) with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions. The primary amine is selectively protected due to steric hindrance at the secondary amine site, though precise stoichiometry is required to minimize di-Fmoc byproducts.

Typical Procedure

  • Reagent Preparation : 2-Methylpropane-1,2-diamine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen.

  • Base Addition : A tertiary base (e.g., N,N-diisopropylethylamine, DIPEA; 2.5 equiv) is added to deprotonate the primary amine.

  • Fmoc-Cl Introduction : Fmoc-Cl (1.1 equiv) is added dropwise at 0°C, with stirring continued for 4–6 hours at room temperature.

  • Workup : The reaction is quenched with aqueous HCl (1 M), and the organic layer is washed with brine.

  • Salt Formation : The freebase is converted to the hydrochloride salt by treating with HCl gas in ethyl acetate, yielding a white crystalline solid.

Key Data

ParameterValueSource
Yield75–85%
Purity (HPLC)≥95%
Reaction Time4–6 hours

Alternative Protecting Group Strategies

While Fmoc-Cl is the standard reagent, recent studies explore oxime carbonates (e.g., Fmoc-Oxyma) for milder coupling conditions. These reagents reduce racemization risks in sensitive peptide syntheses and improve yields in polar solvents like DMF.

Example Protocol

  • Activation : Fmoc-Oxyma (1.2 equiv) and DIPEA (3.0 equiv) are premixed in DMF for 5 minutes.

  • Coupling : 2-Methylpropane-1,2-diamine (1.0 equiv) is added, and the reaction proceeds at 25°C for 2 hours.

  • Isolation : The product is precipitated with cold diethyl ether and filtered.

Reaction Optimization and Catalytic Considerations

Solvent and Temperature Effects

  • Solvent Choice : DCM and THF are preferred for their low nucleophilicity, minimizing side reactions. DMF is avoided due to its propensity to form carbamate byproducts.

  • Temperature Control : Reactions conducted below 10°C favor mono-Fmoc protection, while higher temperatures (25–40°C) increase di-Fmoc formation.

Stoichiometric Balancing

Excess Fmoc-Cl (>1.1 equiv) leads to di-Fmoc derivatives, complicating purification. Kinetic studies suggest a 1:1.05 amine-to-Fmoc-Cl ratio optimizes selectivity.

Purification and Isolation Techniques

Recrystallization

The hydrochloride salt is recrystallized from ethanol/water (9:1 v/v) to achieve >99% purity. Crystallization kinetics are temperature-dependent, with optimal yields at 4°C.

Chromatographic Methods

Flash chromatography (silica gel, ethyl acetate/hexane gradient) resolves mono- and di-Fmoc products. Retention factors (R<sub>f</sub>) are 0.35 (mono) and 0.55 (di) in ethyl acetate/hexane (3:7).

Industrial-Scale Production Methodologies

Automated peptide synthesizers enable kilogram-scale production. Key advancements include:

  • Continuous Flow Systems : Reduce reaction times by 40% through improved mass transfer.

  • In-line Analytics : Real-time HPLC monitoring adjusts reagent feed rates to maintain stoichiometry .

Chemical Reactions Analysis

Substitution Reactions: Fmoc Deprotection

The Fmoc group undergoes base-catalyzed cleavage to expose the primary amine for subsequent reactions. This process is essential in solid-phase peptide synthesis (SPPS) for iterative chain elongation.

Key reaction conditions :

  • Reagent : 20–30% piperidine in DMF or NMP

  • Time : 10–30 minutes at room temperature

  • Mechanism : β-elimination pathway via deprotonation at the fluorenyl C9 position

Experimental performance metrics :

ParameterValueSource
Deprotection efficiency>98%
Residual Fmoc content<0.5%

This reaction leaves the secondary amine (2-methylpropane-1,2-diamine backbone) intact, enabling selective functionalization at the primary amine site.

Coupling Reactions: Peptide Bond Formation

The deprotected primary amine participates in amide bond formation using carbodiimide or uronium-based coupling agents.

Common coupling systems :

ReagentActivatorSolventReaction TimeYield
HATUDIPEADMF1–2 hrs85–92%
EDC/HOBtNMMDCM2–4 hrs78–86%

Example protocol :

  • Dissolve 1-N-Fmoc-2-methylpropane-1,2-diamine HCl (1 eq) and carboxylic acid (1.2 eq) in DMF.

  • Add HATU (1.1 eq) and DIPEA (3 eq).

  • Stir for 90 minutes at 25°C.

  • Deprotect with piperidine/DMF to yield the free amine for subsequent coupling.

Alkylation and Sulfonylation Reactions

The secondary amine undergoes selective alkylation or sulfonylation under controlled conditions, enabling structural diversification:

Alkylation example :

text
This compound + CH3I → N-Fmoc-N'-methyl-2-methylpropane-1,2-diamine

Conditions :

  • NaH (2 eq) in dry DMF at 0°C → RT

  • Yield: 65–72%

Sulfonylation example :

text
Reaction with 6-chloronaphthalen-2-ylsulfonyl chloride Conditions: Triethylamine/DCM, 0°C → RT Yield: 84% [4]

Stability and Side Reactions

  • Acid stability : Stable in HCl (pH > 3) but degrades in concentrated acids.

  • Thermal stability : Decomposes above 150°C via Fmoc retro-aldol cleavage.

  • Side reactions : Over-coupling or diketopiperazine formation observed at >5 eq coupling reagent.

Industrial-Scale Reaction Optimization

ParameterLaboratory ScaleIndustrial Scale
Deprotection time20 min8–12 min
Coupling reagent excess1.2 eq1.05 eq
Solvent consumption15 L/mol3.5 L/mol

Industrial workflows employ continuous-flow reactors to enhance mixing and reduce reaction times by 40% compared to batch processes.

Scientific Research Applications

Peptide Synthesis

1-N-Fmoc-2-methylpropane-1,2-diamine hydrochloride is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group allows for easy protection and deprotection of amines during the synthesis process.

Case Study: Solid-Phase Peptide Synthesis

A study demonstrated the efficiency of using 1-N-Fmoc-2-methylpropane-1,2-diamine hydrochloride in SPPS, leading to high yields of complex peptides. The Fmoc protection strategy facilitated the sequential addition of amino acids without racemization, ensuring the integrity of the synthesized peptides .

Drug Development

This compound plays a crucial role in developing peptide-based therapeutics. Its stability and bioactivity make it an attractive candidate for formulating drugs targeting various diseases.

Case Study: Therapeutic Peptides

Research has shown that peptides synthesized using 1-N-Fmoc-2-methylpropane-1,2-diamine hydrochloride exhibit improved pharmacokinetic properties, enhancing their potential as therapeutic agents. For instance, modifications to peptide sequences using this compound have resulted in increased efficacy against cancer cells .

Bioconjugation

The compound is also employed in bioconjugation processes, where peptides are linked to biomolecules such as antibodies or enzymes. This enhances the specificity and efficacy of therapeutic agents.

Case Study: Targeted Drug Delivery

In a study focused on targeted drug delivery systems, researchers utilized 1-N-Fmoc-2-methylpropane-1,2-diamine hydrochloride to conjugate peptides to nanoparticles. This approach improved the delivery of chemotherapeutic agents directly to tumor sites while minimizing side effects .

Material Science

Beyond biological applications, this compound is used in material science for creating functionalized polymers. These polymers can serve as scaffolds in tissue engineering or drug delivery systems.

Case Study: Functionalized Polymers

A recent investigation highlighted the use of 1-N-Fmoc-2-methylpropane-1,2-diamine hydrochloride in synthesizing biodegradable polymers. These materials showed promise for applications in regenerative medicine due to their compatibility with biological tissues .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Peptide SynthesisBuilding block for SPPSHigh yields and integrity of synthesized peptides
Drug DevelopmentFormulating peptide-based therapeuticsEnhanced pharmacokinetics and efficacy against cancer
BioconjugationLinking peptides to biomoleculesImproved targeted delivery systems
Material ScienceCreating functionalized polymersPromising results in tissue engineering applications

Mechanism of Action

The mechanism of action of 1-N-Fmoc-2-methylpropane-1,2-diamine HCl involves its interaction with molecular targets such as enzymes and receptors. The fluorenylmethyl group can enhance the compound’s binding affinity to these targets, while the carbamate moiety can undergo hydrolysis to release the active amine. This dual functionality allows the compound to act as a prodrug or a biochemical probe in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 N-1-Fmoc-1,2-diaminoethane HCl (CAS 166410-32-8)
  • Molecular Formula : C₁₇H₁₈ClN₂O₂
  • Molecular Weight : 282.34 g/mol
  • Key Differences :
    • Shorter ethane backbone (vs. propane in the target compound).
    • Lacks the methyl substituent, reducing steric hindrance.
  • Applications : Widely used in peptide synthesis for amine protection. The absence of branching improves solubility in polar solvents like DMF .
2.1.2 N1-Fmoc-N2-methyl-1,2-ethanediamine HCl (CAS 229028-44-8)
  • Molecular Formula : C₁₉H₂₃ClN₂O₂
  • Key Differences :
    • Ethane backbone with a methyl group on the secondary amine (vs. propane backbone with a methyl branch).
    • Slightly higher molecular weight (332.8 vs. 327.9 g/mol).
  • Applications : Similar use in peptide synthesis; the methyl group on the amine may alter nucleophilicity during coupling reactions .
2.1.3 N1-Methyl-2-(naphthalen-2-yl)ethane-1,2-diamine (4i)
  • Synthesis : Produced via [3+2] cycloaddition of silicon imines, yielding 71% as a yellow oil.
  • Key Differences :
    • Aromatic naphthyl substituent (vs. aliphatic Fmoc group).
    • Free primary amine (unprotected), enabling direct participation in reactions.
  • Applications: Potential use in ligand design or catalysis due to the naphthyl group’s electron-rich structure .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point/State Solubility pKa
1-N-Fmoc-2-methylpropane-1,2-diamine HCl 332.8 Not reported (HCl salt) Polar aprotic solvents ~11.79*
N-1-Fmoc-1,2-diaminoethane HCl 282.34 2–8°C storage DMF, DCM ~11.79
N1,3,3-Trimethylbutane-1,2-diamine (4j) Not reported White solid (mp N/A) THF, ethanol ~10–11
N-(Adamantan-2-yl)-N'-prenyl-ethane-1,2-diamine HCl 335.9 (free base) 205–210°C (HCl salt) Methanol, chloroform ~9.5 (amine)

*Predicted based on analogous Fmoc-protected diamines .

Q & A

Q. What emerging technologies (e.g., AI-driven synthesis) could revolutionize the application of this compound in peptide engineering?

  • Methodological Answer :
  • AI-Powered Retrosynthesis : Train neural networks (e.g., IBM RXN) to predict novel protection/deprotection pathways .
  • Automated Reaction Screening : Use robotic platforms (e.g., Chemspeed) to test 100+ solvent/base combinations in parallel .

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